molecular formula C9H16N2O B2674481 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine CAS No. 1352530-20-1

2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine

Cat. No.: B2674481
CAS No.: 1352530-20-1
M. Wt: 168.24
InChI Key: WTXRYJANPLPISM-UHFFFAOYSA-N
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Description

“2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine” is a compound with the molecular formula C9H16N2O . It is a member of the isoxazole family, which are five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . This compound has a molecular weight of 168.24 g/mol .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI string representation of its structure is InChI=1S/C9H16N2O/c1-9(2,3)8-6-7(4-5-10)11-12-8/h6H,4-5,10H2,1-3H3 . The Canonical SMILES representation is CC(C)(C)C1=CC(=NO1)CCN .


Physical and Chemical Properties Analysis

The compound has several computed properties. It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has three rotatable bonds . Its exact mass and monoisotopic mass are both 168.126263138 g/mol . The topological polar surface area is 52 Ų . The compound has a complexity of 142 .

Scientific Research Applications

Novel Organic Synthesis and Structural Analysis

Researchers have explored the synthesis and structural characterization of novel compounds that share structural similarities with "2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine." For instance, the synthesis of 1,2,4-oxadiazoles and trifluoromethylpyridine derivatives starting from readily available compounds demonstrates the versatility of organic synthesis in creating bioactive molecules. These compounds have been assessed for in vitro anti-cancer activity, highlighting the importance of structural analysis in the development of therapeutic agents (Maftei et al., 2016).

Antimicrobial and Antifungal Activity

Several studies have focused on the synthesis of compounds with potential antimicrobial and antifungal activities. For example, a series of lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles demonstrated activity against Mycobacterium tuberculosis and other strains where traditional treatments were ineffective. This research underscores the potential of novel organic compounds in addressing antibiotic resistance and developing new treatments (Vinšová et al., 2004).

Catalytic and Chemical Reactions

The exploration of catalytic activities and chemical reactions constitutes another significant application area. For instance, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes have been synthesized and characterized, demonstrating their catalytic activities in hydrogen transfer reactions of ketones. Such studies contribute to our understanding of catalysis and its applications in organic synthesis and industrial processes (Cheng et al., 2009).

Electronic Structure and Conductivity

The introduction of bulky substituents, such as tert-butyl, into molecules has been investigated for its effects on solid-state structures and charge mobility. This research offers insights into the design of organic semiconductors and molecular metals, revealing how steric effects can influence electronic properties and conductivity (Filatre-Furcate et al., 2016).

Future Directions

Isoxazole derivatives have been the subject of significant research due to their wide spectrum of biological activities and therapeutic potential . Therefore, it is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Properties

IUPAC Name

2-(5-tert-butyl-1,2-oxazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-9(2,3)8-6-7(4-5-10)11-12-8/h6H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXRYJANPLPISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352530-20-1
Record name 2-(5-tert-butyl-1,2-oxazol-3-yl)ethan-1-amine
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